2-(difluoromethyl)-1H-quinazolin-4-one
Description
2-(Difluoromethyl)-1H-quinazolin-4-one is a fluorinated heterocyclic compound belonging to the quinazolinone family, a class of nitrogen-containing bicyclic structures widely studied for their pharmacological and agrochemical applications. The quinazolinone scaffold is notable for its versatility in drug design, enabling modifications that modulate bioavailability, target affinity, and metabolic stability . The incorporation of a difluoromethyl (-CF₂H) group at the 2-position introduces unique electronic and steric properties. Fluorine substituents are known to enhance lipophilicity, improve metabolic resistance, and influence molecular conformation through stereoelectronic effects, making this compound a promising candidate for further development .
Properties
IUPAC Name |
2-(difluoromethyl)-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-7(11)8-12-6-4-2-1-3-5(6)9(14)13-8/h1-4,7H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGTXKFOYGDRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-1H-quinazolin-4-one typically involves the introduction of the difluoromethyl group into the quinazolinone core. One common method is the reaction of quinazolinone derivatives with difluoromethylating agents under specific conditions. For example, the difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core into more reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the quinazolinone core .
Scientific Research Applications
2-(Difluoromethyl)-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding to biological targets. The quinazolinone core may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
